![molecular formula C23H23N3O4 B3530327 N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B3530327.png)
N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]
Overview
Description
N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide], also known as Pyridoxal-5'-phosphate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyridine and is synthesized through a multistep process that involves the reaction of various chemical reagents. In
Mechanism of Action
The mechanism of action of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate involves its ability to act as a cofactor for various enzymes involved in the metabolism of amino acids. This compound is involved in the conversion of amino acids into their respective neurotransmitters, which are important for the proper functioning of the nervous system. N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate also acts as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate has been shown to have a variety of biochemical and physiological effects. This compound has been shown to regulate the expression of genes involved in the metabolism of amino acids and the regulation of neurotransmitter synthesis. N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate is its ability to act as a cofactor for various enzymes involved in the metabolism of amino acids. This makes it a useful tool in the study of amino acid metabolism and neurotransmitter synthesis. However, the synthesis of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate is a multistep process that can be time-consuming and expensive, which may limit its use in some lab experiments.
Future Directions
There are many future directions for the study of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate. One area of research is the identification of new enzymes that use N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate as a cofactor. This could lead to the discovery of new pathways involved in amino acid metabolism and neurotransmitter synthesis. Another area of research is the development of new synthetic methods for N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate that are more efficient and cost-effective. Finally, the potential therapeutic applications of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, should be explored further.
Conclusion:
In conclusion, N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a variety of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects, and is involved in the regulation of gene expression and the metabolism of amino acids. While there are limitations to its use in lab experiments, the potential future directions for the study of N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate are promising and could lead to the discovery of new pathways involved in amino acid metabolism and neurotransmitter synthesis.
Scientific Research Applications
N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]'-phosphate has also been shown to be involved in the regulation of gene expression and the metabolism of amino acids.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[6-[[2-(2-methylphenoxy)acetyl]amino]pyridin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16-8-3-5-10-18(16)29-14-22(27)25-20-12-7-13-21(24-20)26-23(28)15-30-19-11-6-4-9-17(19)2/h3-13H,14-15H2,1-2H3,(H2,24,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLYJKLQGYJTFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC(=CC=C2)NC(=O)COC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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